

BF738735: A Potent and Selective PI4KIIIß Inhibitor with Broad-Spectrum Antiviral Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective, ATP-competitive inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of a wide range of enteroviruses and rhinoviruses. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of **BF738735**. Detailed experimental protocols for its synthesis, in vitro kinase inhibition, antiviral activity, and cellular mechanism of action are provided to enable further research and development. All quantitative data are summarized in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction

Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a variety of human diseases, ranging from the common cold to severe conditions like polio, viral meningitis, and myocarditis. Due to the high mutation rate of these viruses, the development of effective antiviral therapies has been challenging. A promising strategy is to target host cell factors that are essential for viral replication, as this may offer a higher barrier to the development of drug resistance. One such host factor is phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme that plays a crucial role in the formation of viral replication organelles. **BF738735** has emerged as a lead compound in a series of imidazo[1,2-a]pyrazine-based

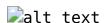


inhibitors that potently and selectively target PI4KIIIβ, exhibiting broad-spectrum antiviral activity.

Chemical Structure and Properties

BF738735 is chemically known as 2-Fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-Fluoro-4-(2-methyl-8-(3- (methylsulfonyl)benzylamino)imidazo[1,2- a]pyrazin-3-yl)phenol
CAS Number	1436383-95-7
Molecular Formula	C21H19FN4O3S
Molecular Weight	426.46 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO



Discovery

BF738735 was identified through a high-throughput screening campaign of a chemical library against a hepatitis C virus (HCV) replicon.[1] The initial hits, belonging to the imidazo[1,2-a]pyrazine class, showed potent antiviral activity. Subsequent medicinal chemistry efforts focused on optimizing the potency and metabolic stability of this series, leading to the discovery of BF738735.[1] Interestingly, while the initial screen was against HCV, the compound demonstrated more potent and broader activity against enteroviruses, suggesting a host-factor-based mechanism of action.[1]

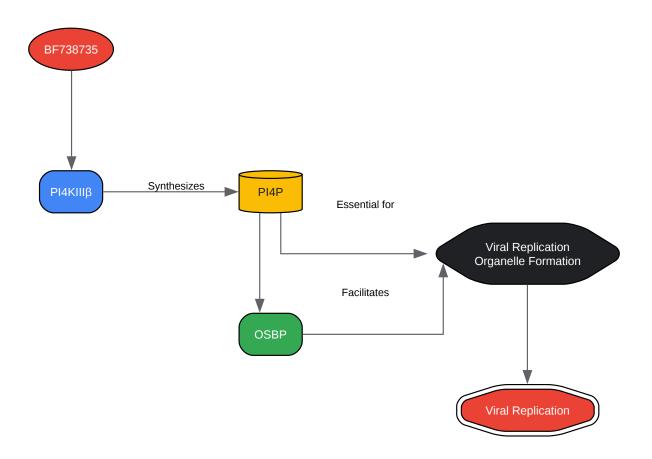
Mechanism of Action



BF738735 exerts its antiviral effect by potently and selectively inhibiting the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1]

PI4KIIIβ Inhibition and its Downstream Effects

PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. Enteroviruses hijack this process to create PI4P-rich membrane structures that serve as scaffolds for their replication organelles. By inhibiting PI4KIIIβ, **BF738735** depletes the pool of PI4P available to the virus, thereby preventing the formation of these essential replication sites. This disruption of PI4P homeostasis also affects the localization and function of other cellular proteins, such as the oxysterol-binding protein (OSBP), which is involved in cholesterol transport and is also implicated in viral replication.



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Figure 1. Signaling pathway of **BF738735** action.



Quantitative Data

The biological activity of **BF738735** has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase	IC50 (nM)[1]
ΡΙ4ΚΙΙΙβ	5.7
ΡΙ4ΚΙΙΙα	1700

Table 2: Antiviral Activity against Enteroviruses

Virus	EC ₅₀ (nM)[1]
Rhinovirus 14 (HRV14)	31
Poliovirus	4
Coxsackievirus B3	10
Echovirus 11	7

Table 3: Cvtotoxicity Profile

Cell Line	CC₅₀ (µM)
HeLa	> 50
BGM	> 50

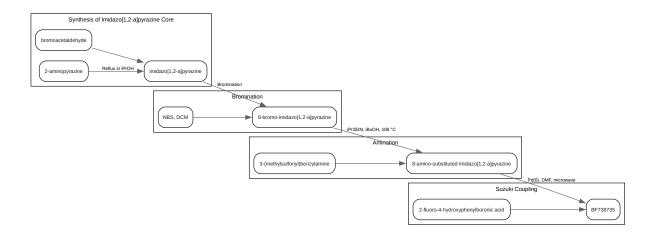
Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **BF738735** are provided below.

Synthesis of BF738735

The synthesis of **BF738735** and its analogues follows a multi-step procedure. A general synthetic scheme is outlined below.





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Figure 2. General synthetic workflow for BF738735.

Detailed Protocol:

- Step 1: Synthesis of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine:
 - To a solution of 2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine (1.0 eq) in dichloromethane (DCM) is added N-bromosuccinimide (NBS) (1.1 eq) portionwise at 0 °C.
 - The reaction mixture is stirred at room temperature for 2 hours.

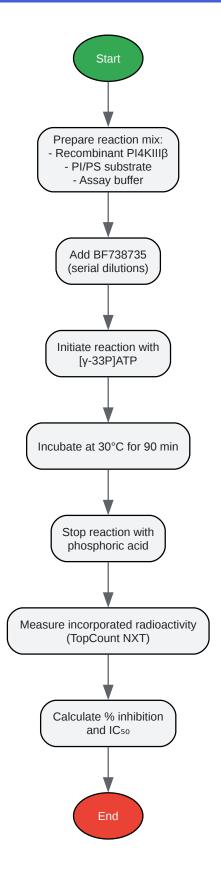


- The reaction is quenched with aqueous sodium thiosulfate solution and extracted with DCM.
- The organic layer is dried over sodium sulfate and concentrated under reduced pressure to afford the crude product, which is used in the next step without further purification.
- Step 2: Synthesis of 2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol (**BF738735**):
 - A mixture of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine
 (1.0 eq), (2-fluoro-4-hydroxyphenyl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 1,4-dioxane/water (4:1) mixture is degassed with argon for 15 minutes.
 - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) is added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.
 - The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
 - The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
 - The crude product is purified by column chromatography on silica gel to afford **BF738735**.

PI4KIIIβ Inhibition Assay

This assay measures the ability of **BF738735** to inhibit the enzymatic activity of recombinant human PI4KIIIB.





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Figure 3. Workflow for PI4KIIIβ inhibition assay.



Protocol:

- Recombinant human PI4KIIIβ and its substrate, phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.05% Triton X-100).
- **BF738735** is serially diluted in DMSO and added to the reaction wells.
- The reaction is initiated by the addition of a mixture of ATP and 0.25 μ Ci of [y-33P]ATP to a final concentration of 10 μ M.
- The reaction mixture is incubated for 90 minutes at 30°C.
- The reaction is terminated by the addition of 1 M phosphoric acid.
- The incorporated radioactivity is measured using a TopCount NXT microplate scintillation counter.
- Data are converted to the percent inhibition relative to a DMSO control, and the IC₅₀ value is calculated using a non-linear regression analysis.

Antiviral Cytopathic Effect (CPE) Assay

This assay determines the concentration of **BF738735** required to protect cells from virus-induced cell death.

Protocol:

- HeLa or other susceptible cells are seeded in 96-well plates and grown to confluence.
- The cells are infected with the virus of interest at a multiplicity of infection (MOI) that causes complete cell death in 3-4 days.
- After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed.
- Medium containing serial dilutions of **BF738735** is added to the wells.
- The plates are incubated for 3-4 days at 37°C.



- Cell viability is assessed using a colorimetric assay, such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Reagent).
- The optical density is measured, and the EC₅₀ value (the concentration that protects 50% of cells from viral CPE) is calculated.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the selectivity of the compound.

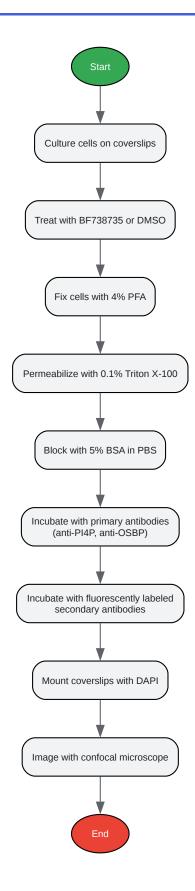
Protocol:

- The protocol is identical to the antiviral CPE assay, except that the cells are not infected with the virus.
- The CC₅₀ value (the concentration that reduces cell viability by 50%) is calculated.
- The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

Immunofluorescence Staining for PI4P and OSBP

This protocol allows for the visualization of the effect of **BF738735** on PI4P levels and OSBP localization.





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Figure 4. Workflow for immunofluorescence staining.



Protocol:

- Cells are grown on glass coverslips to sub-confluency.
- The cells are treated with **BF738735** or DMSO (vehicle control) for the desired time.
- The cells are fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- The cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
- After washing, the cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.
- The cells are incubated with primary antibodies against PI4P and OSBP diluted in blocking buffer overnight at 4°C.
- The cells are washed and then incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- The coverslips are washed and mounted on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Images are acquired using a confocal microscope.

Conclusion

BF738735 is a valuable research tool for studying the role of PI4KIIIβ in viral replication and other cellular processes. Its high potency, selectivity, and broad-spectrum antiviral activity make it a promising lead compound for the development of novel host-targeted antiviral therapies. The detailed protocols provided in this guide should facilitate further investigation into the therapeutic potential of **BF738735** and the development of next-generation PI4KIIIβ inhibitors.

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References

- 1. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
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